molecular formula C18H19N3O4S2 B040390 N-(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)-4-sulfamoylbenzamide CAS No. 120165-54-0

N-(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)-4-sulfamoylbenzamide

Cat. No. B040390
M. Wt: 405.5 g/mol
InChI Key: RKUCHNWWAVEVGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)-4-sulfamoylbenzamide, also known as MMB, is a benzothiazolyl sulfonamide compound that has been extensively studied for its potential applications in scientific research. MMB is a potent inhibitor of carbonic anhydrase IX, an enzyme overexpressed in various types of cancer, making it a promising candidate for cancer therapy.

Mechanism Of Action

N-(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)-4-sulfamoylbenzamide inhibits carbonic anhydrase IX activity by binding to the active site of the enzyme. This leads to a decrease in the production of bicarbonate ions, which are essential for cancer cell survival. The decrease in bicarbonate ion production leads to a decrease in intracellular pH, which ultimately leads to decreased cancer cell proliferation and increased cancer cell death.

Biochemical And Physiological Effects

N-(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)-4-sulfamoylbenzamide has been shown to have potent anti-cancer effects both in vitro and in vivo. In vitro studies have shown that N-(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)-4-sulfamoylbenzamide inhibits cancer cell proliferation and induces cancer cell death in various types of cancer cells. In vivo studies have shown that N-(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)-4-sulfamoylbenzamide inhibits tumor growth and increases survival in animal models of cancer.

Advantages And Limitations For Lab Experiments

One of the advantages of using N-(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)-4-sulfamoylbenzamide in lab experiments is its potent anti-cancer effects. N-(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)-4-sulfamoylbenzamide has been shown to be effective in inhibiting cancer cell proliferation and inducing cancer cell death in various types of cancer cells. However, one of the limitations of using N-(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)-4-sulfamoylbenzamide in lab experiments is its potential toxicity. N-(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)-4-sulfamoylbenzamide has been shown to have cytotoxic effects on normal cells at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of N-(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)-4-sulfamoylbenzamide. One direction is to further investigate the mechanisms of N-(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)-4-sulfamoylbenzamide's anti-cancer effects. Understanding the mechanisms of N-(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)-4-sulfamoylbenzamide's anti-cancer effects may lead to the development of more effective cancer therapies. Another direction is to investigate the potential use of N-(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)-4-sulfamoylbenzamide in combination with other anti-cancer agents. Combining N-(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)-4-sulfamoylbenzamide with other anti-cancer agents may lead to more potent anti-cancer effects and decreased toxicity. Finally, further studies are needed to investigate the potential use of N-(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)-4-sulfamoylbenzamide in other diseases, such as osteoporosis and glaucoma.

Synthesis Methods

The synthesis of N-(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)-4-sulfamoylbenzamide involves a multi-step process that begins with the reaction of 2-aminobenzothiazole with methyl iodide to produce 6-methoxy-4,5-dimethyl-2-iodobenzothiazole. This compound is then reacted with tert-butylamine to form 6-methoxy-4,5-dimethyl-2-(tert-butylamino)benzothiazole, which is further reacted with 4-sulfamoylbenzoyl chloride to produce N-(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)-4-sulfamoylbenzamide.

Scientific Research Applications

N-(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)-4-sulfamoylbenzamide has been extensively studied for its potential applications in cancer therapy. Carbonic anhydrase IX is overexpressed in various types of cancer, including renal cell carcinoma, breast cancer, and glioblastoma, making it a promising target for cancer therapy. N-(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)-4-sulfamoylbenzamide has been shown to inhibit carbonic anhydrase IX activity, leading to decreased cancer cell proliferation and increased cancer cell death.

properties

CAS RN

120165-54-0

Product Name

N-(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)-4-sulfamoylbenzamide

Molecular Formula

C18H19N3O4S2

Molecular Weight

405.5 g/mol

IUPAC Name

N-(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)-4-sulfamoylbenzamide

InChI

InChI=1S/C18H19N3O4S2/c1-9-10(2)15(25-4)11(3)16-14(9)20-18(26-16)21-17(22)12-5-7-13(8-6-12)27(19,23)24/h5-8H,1-4H3,(H2,19,23,24)(H,20,21,22)

InChI Key

RKUCHNWWAVEVGF-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(C2=C1N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N)C)OC)C

Canonical SMILES

CC1=C(C(=C(C2=C1N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N)C)OC)C

synonyms

Benzamide, 4-(aminosulfonyl)-N-(6-methoxy-4,5,7-trimethyl-2-benzothiazolyl)-

Origin of Product

United States

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